REACTION_CXSMILES
|
[C:1](=[S:6])([O:3]CC)[NH2:2].Br[CH2:8][C:9]([CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13])=O>O1CCOCC1>[CH2:15]([O:14][C:12]([C:11]1[S:6][C:1](=[O:3])[NH:2][C:9]=1[CH3:8])=[O:13])[CH3:16]
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Name
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|
Quantity
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84 g
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Type
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reactant
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Smiles
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C(N)(OCC)=S
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Name
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|
Quantity
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500 mL
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Type
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solvent
|
Smiles
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O1CCOCC1
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Name
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|
Quantity
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168 g
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Type
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reactant
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Smiles
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BrCC(=O)CC(=O)OCC
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was refluxed for 4 hours
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Duration
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4 h
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Type
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CUSTOM
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Details
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the solvent was then evaporated under reduced pressure
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Type
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CUSTOM
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Details
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The solid residue was crystallized from benzene
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Name
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Type
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product
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Smiles
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C(C)OC(=O)C1=C(NC(S1)=O)C
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Name
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Type
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product
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Smiles
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|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |